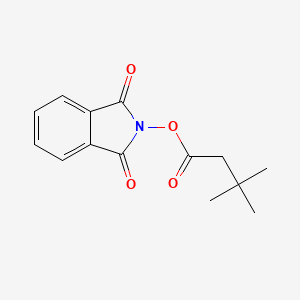

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate

CAS No.:

Cat. No.: VC13631221

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO4 |

|---|---|

| Molecular Weight | 261.27 g/mol |

| IUPAC Name | (1,3-dioxoisoindol-2-yl) 3,3-dimethylbutanoate |

| Standard InChI | InChI=1S/C14H15NO4/c1-14(2,3)8-11(16)19-15-12(17)9-6-4-5-7-10(9)13(15)18/h4-7H,8H2,1-3H3 |

| Standard InChI Key | DUSMTZBBCUVXEZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CC(=O)ON1C(=O)C2=CC=CC=C2C1=O |

| Canonical SMILES | CC(C)(C)CC(=O)ON1C(=O)C2=CC=CC=C2C1=O |

Introduction

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate is a synthetic organic compound with the CAS number 1894176-78-3. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in pharmaceutical research. This compound is specifically characterized by its molecular formula, C14H15NO4, and a molecular weight of 261.27 g/mol .

Chemical Data Table

| Property | Value |

|---|---|

| CAS Number | 1894176-78-3 |

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| Storage Conditions | Dark place, inert atmosphere, 2-8°C |

Synthesis

The synthesis of 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate typically involves the reaction of 3,3-dimethylbutyryl chloride with an isoindoline derivative. This process can be optimized using flash chromatography for purification, resulting in high yields .

Synthesis Steps

-

Starting Materials: 3,3-Dimethylbutyryl chloride and an appropriate isoindoline derivative.

-

Reaction Conditions: The reaction is typically carried out under conditions suitable for esterification reactions.

-

Purification: Flash chromatography using ethyl acetate and hexanes as solvents.

Spectroscopic Data

While specific spectroscopic data for 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate are not extensively detailed in available sources, related compounds often exhibit characteristic NMR and IR spectra. For instance, isoindoline derivatives typically show aromatic proton signals in the range of 7.5-8.5 ppm in 1H NMR spectra and carbonyl stretching bands around 1800-1700 cm^-1 in IR spectra .

Biological and Pharmaceutical Applications

Isoindoline derivatives, including compounds like 1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate, are of interest in pharmaceutical research due to their potential biological activities. These compounds can exhibit anti-inflammatory, analgesic, and other pharmacological effects, making them candidates for drug development .

Potential Biological Activities

-

Anti-inflammatory: Isoindoline derivatives have shown potential as anti-inflammatory agents.

-

Analgesic: Some compounds in this class exhibit analgesic properties.

-

Other Activities: These compounds may also display anticonvulsant, antibacterial, and antifungal activities.

Safety and Handling

1,3-Dioxoisoindolin-2-yl 3,3-dimethylbutanoate is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . It is essential to handle this compound with caution, following appropriate safety protocols.

Safety Precautions

-

Personal Protective Equipment: Wear protective gloves, safety glasses, and a face mask.

-

Handling Conditions: Avoid ingestion and skin contact.

-

Storage: Store in a well-ventilated area away from incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume